molecular formula C9H6FN3S B14217505 1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine CAS No. 827022-34-4

1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine

Cat. No.: B14217505
CAS No.: 827022-34-4
M. Wt: 207.23 g/mol
InChI Key: VBQSUJGQYIEQSD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a methanimine group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine typically involves the reaction of 2-fluoroaniline with thiocarbohydrazide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)urea
  • 4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid

Uniqueness

1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine is unique due to its specific combination of a fluorophenyl group and a methanimine group attached to the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

827022-34-4

Molecular Formula

C9H6FN3S

Molecular Weight

207.23 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine

InChI

InChI=1S/C9H6FN3S/c10-8-4-2-1-3-7(8)5-11-9-13-12-6-14-9/h1-6H

InChI Key

VBQSUJGQYIEQSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=NN=CS2)F

Origin of Product

United States

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